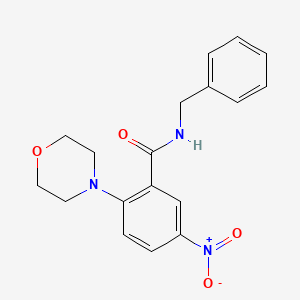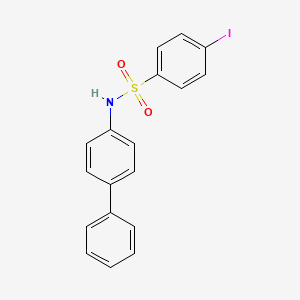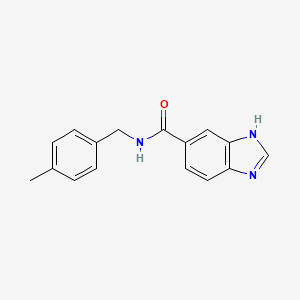![molecular formula C19H24N2O3S B4217839 3-[4-(ethylsulfamoyl)phenyl]-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B4217839.png)
3-[4-(ethylsulfamoyl)phenyl]-N-[(4-methylphenyl)methyl]propanamide
描述
3-[4-(ethylsulfamoyl)phenyl]-N-[(4-methylphenyl)methyl]propanamide is an organic compound with a complex structure It features a sulfonamide group, an ethylamino group, and a benzyl group attached to a propanamide backbone
作用机制
The mechanism of action of a compound usually refers to how it interacts with biological systems, which is often determined through biochemical and pharmacological studies. Unfortunately, the mechanism of action for “3-{4-[(ethylamino)sulfonyl]phenyl}-N-(4-methylbenzyl)propanamide” is not available in the current literature .
安全和危害
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(ethylsulfamoyl)phenyl]-N-[(4-methylphenyl)methyl]propanamide typically involves multiple steps. One common approach is to start with the sulfonation of 4-aminobenzene to introduce the sulfonamide group. This is followed by the alkylation of the amine group with ethylamine. The final step involves the coupling of the resulting intermediate with 4-methylbenzyl chloride under basic conditions to form the desired propanamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-[4-(ethylsulfamoyl)phenyl]-N-[(4-methylphenyl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of strong bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
3-[4-(ethylsulfamoyl)phenyl]-N-[(4-methylphenyl)methyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition or as a ligand in binding assays.
Industry: The compound may be used in the development of new materials with unique properties.
相似化合物的比较
Similar Compounds
4-{[(ethylamino)sulfonyl]phenyl}-N-(4-methylbenzyl)propanamide: Similar structure but lacks the propanamide backbone.
3-{4-[(methylamino)sulfonyl]phenyl}-N-(4-methylbenzyl)propanamide: Similar structure but with a methylamino group instead of an ethylamino group.
Uniqueness
3-[4-(ethylsulfamoyl)phenyl]-N-[(4-methylphenyl)methyl]propanamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the ethylamino group, in particular, may enhance its binding affinity and specificity compared to similar compounds.
属性
IUPAC Name |
3-[4-(ethylsulfamoyl)phenyl]-N-[(4-methylphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-3-21-25(23,24)18-11-8-16(9-12-18)10-13-19(22)20-14-17-6-4-15(2)5-7-17/h4-9,11-12,21H,3,10,13-14H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEMSDSUELHBBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-chlorophenyl)-1-[(2-methoxyphenyl)methyl]piperidin-4-amine;2,2,2-trifluoroacetic acid](/img/structure/B4217757.png)
![11-methyl-3-(2-thienyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4217760.png)
![N-[(4-chlorophenyl)methyl]-2-[(4-methoxyphenyl)sulfonylamino]propanamide](/img/structure/B4217762.png)
![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4217772.png)
![1-[2-[N-(benzenesulfonyl)-4-phenoxyanilino]acetyl]piperidine-4-carboxamide](/img/structure/B4217777.png)

![2-(benzylthio)-5-chloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-pyrimidinecarboxamide](/img/structure/B4217795.png)
![2-{[5-(2,5-dichlorobenzyl)-4-methyl-1,3-thiazol-2-yl]thio}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B4217798.png)
![Methyl 4-(2,5-dimethylphenyl)-2-oxo-6-({[4-(trifluoromethyl)phenyl]amino}methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4217802.png)


![N-[1-(2,5-dimethoxyphenyl)ethyl]-2-iodobenzamide](/img/structure/B4217831.png)
![ethyl 4-[4-(allyloxy)-3-chloro-5-ethoxyphenyl]-2-oxo-6-propyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4217832.png)
![N-{2-[(sec-butylamino)carbonyl]phenyl}-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4217850.png)
